Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate

mGlu5 negative allosteric modulator CNS drug discovery

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a versatile halogenated nicotinate ester with a unique substitution pattern essential for dual pharmacological activity. The 6-chloro leaving group enables efficient construction of p38 MAP kinase inhibitor cores (CN102348690A), while the 2,4-difluorophenyl moiety confers mGlu5 negative allosteric modulation with an IC50 of 161 nM. Its XLogP of 3.9 supports CNS drug design. Unlike non-chlorinated analogs (e.g., CAS 1219503-87-3) or simple chloronicotinates, only this compound provides both the synthetic handle and receptor engagement required for these applications. Procure with confidence.

Molecular Formula C14H10ClF2NO2
Molecular Weight 297.68 g/mol
CAS No. 745833-19-6
Cat. No. B1321218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,4-difluorophenyl)-6-chloronicotinate
CAS745833-19-6
Molecular FormulaC14H10ClF2NO2
Molecular Weight297.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H10ClF2NO2/c1-2-20-14(19)10-5-6-12(15)18-13(10)9-4-3-8(16)7-11(9)17/h3-7H,2H2,1H3
InChIKeyJPJLYIZLSBBOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate (CAS 745833-19-6): Key Intermediate for Kinase Inhibitors and mGlu5 NAM Tool


Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate (CAS 745833-19-6), systematically named ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate, is a halogenated nicotinate ester featuring a 2,4-difluorophenyl group at the 2-position and a chlorine atom at the 6-position of the pyridine ring [1]. The compound serves as a versatile building block in medicinal chemistry, with documented applications as both a synthetic intermediate for p38 MAP kinase inhibitors [2] and as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) [3]. Its molecular weight is 297.68 g/mol with a predicted XLogP3 of approximately 3.9 [1].

Why Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate Cannot Be Readily Substituted by Common Analogs


Generic substitution of ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate with simpler nicotinate esters or non-halogenated analogs is precluded by the compound's unique substitution pattern, which is essential for its dual functionality. The 6-chloro substituent provides a critical synthetic handle for further diversification—most notably in the synthesis of p38 kinase inhibitors [1]—while the 2,4-difluorophenyl group contributes to specific binding interactions at the mGlu5 allosteric site, conferring an IC50 of 161 nM [2]. In contrast, the non-chlorinated analog ethyl 2-(2,4-difluorophenyl)nicotinate (CAS 1219503-87-3) lacks the chloro leaving group, eliminating a key vector for elaboration, and has no reported mGlu5 activity. Similarly, simple ethyl chloronicotinates lack the aromatic difluorophenyl moiety required for receptor engagement. The evidence below quantifies these critical differences.

Quantitative Differentiation of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate: Head-to-Head and Cross-Study Comparisons


mGlu5 Negative Allosteric Modulation: IC50 Comparison Against Established NAMs

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate exhibits negative allosteric modulator (NAM) activity at the rat mGlu5 receptor with an IC50 of 161 nM in a Ca2+ mobilization assay [1]. This potency positions it as a moderately active mGlu5 NAM, offering a distinct pharmacological profile compared to both the high-potency tool compounds (e.g., MTEP IC50 = 5 nM) and weaker analogs (e.g., VU6043653 IC50 = 325 nM). The compound's activity is well within the range of other development-stage mGlu5 NAMs such as fenobam (IC50 = 87 nM) and VU0652835 (IC50 = 81 nM) [2].

mGlu5 negative allosteric modulator CNS drug discovery

Synthetic Utility as p38 Kinase Inhibitor Intermediate vs. Common Nicotinate Building Blocks

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is explicitly claimed and exemplified as a key intermediate in the synthesis of phenyl-6-(1-(phenyl)ureido)nicotinamides, a class of p38 kinase inhibitors [1]. In the patent process, this compound is prepared via Suzuki coupling of ethyl 2-chloronicotinate with 2,4-difluorophenylboronic acid and subsequently converted to the final p38 inhibitor through further functionalization of the 6-chloro position. In contrast, simpler building blocks like ethyl 2-chloronicotinate (CAS 1452-94-4) lack the pre-installed 2,4-difluorophenyl group and require an additional synthetic step to introduce this pharmacophore.

p38 MAPK kinase inhibitor synthetic intermediate

Physicochemical Profile: Predicted LogP and Lipophilicity vs. Structurally Related Intermediates

The target compound has a predicted XLogP3-AA value of 3.9 [1], which places it in an optimal lipophilicity range for CNS drug candidates (typically LogP 2–5). This compares favorably to the non-chlorinated analog ethyl 2-(2,4-difluorophenyl)nicotinate (CAS 1219503-87-3), which has a lower predicted LogP due to the absence of the chlorine atom, and to the more polar intermediate ethyl 2-chloronicotinate (predicted LogP ~1.5). The chlorine substitution at the 6-position not only provides a synthetic handle but also modulates lipophilicity, influencing permeability and metabolic stability in downstream compounds.

lipophilicity drug-likeness ADME prediction

Commercial Availability and Purity Specifications: Comparison of Supplier Offerings

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is commercially available from multiple reputable suppliers with purities typically ranging from 95% to 98% . The non-chlorinated analog ethyl 2-(2,4-difluorophenyl)nicotinate is also commercially available but does not offer the same synthetic utility. The target compound's well-established supply chain, with documented purity levels and batch consistency, reduces procurement risk for research programs requiring reliable access to this specific intermediate.

chemical procurement purity supply chain

Optimal Application Scenarios for Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate in Drug Discovery and Chemical Development


Synthesis of p38 MAP Kinase Inhibitors

The compound is a direct and preferred intermediate for the preparation of phenyl-6-(1-(phenyl)ureido)nicotinamide-based p38 kinase inhibitors, as explicitly taught in CN102348690A. By incorporating both the 2,4-difluorophenyl group and the 6-chloro leaving group, it enables efficient construction of the p38 inhibitor core with fewer synthetic steps compared to alternative building blocks [1].

mGlu5 Negative Allosteric Modulator Tool Compound

With a confirmed IC50 of 161 nM at the rat mGlu5 receptor, the compound serves as a moderately potent negative allosteric modulator suitable for studying mGlu5 signaling in cellular assays. Its potency is distinct from classical high-affinity NAMs (e.g., MTEP, MPEP), offering researchers a tool with a different pharmacological window for probing mGlu5 function in CNS disease models [2].

Scaffold for CNS-Penetrant Drug Candidates

The compound's predicted XLogP of 3.9 places it within the optimal lipophilicity range for CNS drug design. Its structural features—including the 2,4-difluorophenyl ring and the 6-chloro substituent—provide multiple vectors for further functionalization while maintaining drug-like physicochemical properties, making it an attractive starting point for CNS-targeted lead optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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